ACP-105

Descripción general

Descripción

ACP-105 es un modulador selectivo del receptor de andrógenos no esteroideo. Fue desarrollado inicialmente por Acadia Pharmaceuticals para el tratamiento de condiciones de desgaste muscular y osteoporosis. Este compuesto ha mostrado potencial en la mejora del crecimiento y la fuerza muscular, lo que lo convierte en una opción popular en el campo de los deportes y el fitness .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ACP-105 implica varios pasos:

Paso 1: Agitar 2-cloro-6-fluorotolueno y hierro a temperatura ambiente. Añadir bromo lentamente en tres porciones a intervalos de un minuto. Agitar la reacción durante 15 minutos adicionales. Añadir diclorometano y transferir la mezcla de reacción a un embudo de separación. Lavar con una solución de tiosulfato de sodio hasta que quede incolora. Separar las capas y secar la capa orgánica sobre sulfato de sodio.

Paso 2: Cargar 3-bromo-2-cloro-6-fluorotolueno, cianuro de zinc y tetrakis(trifenilfosfina)paladio(0) en un vial. Añadir dimetilformamida a la mezcla de reacción e irradiar la mezcla durante 150 segundos a 200°C en un horno de microondas. Añadir éter dietílico a la mezcla de reacción y lavar con solución de sulfato de magnesio y salmuera. Secar la capa orgánica sobre sulfato de sodio, filtrar y evaporar la capa orgánica.

Paso 3: Disolver 2-cloro-4-fluoro-3-metilbenzonitrilo, clorhidrato de endo-3-exo-metil-8-azabiciclo[3.2.1]octan-3-ol y carbonato de potasio en dimetilsulfóxido. Agitar la mezcla bajo argón a 80°C durante 18 horas. Verter la mezcla de reacción en agua y agitar durante 30 minutos. Filtrar el sólido y recristalizar dos veces a partir de tolueno. Preparar la sal de clorhidrato disolviendo el producto en éter dietílico y añadiendo ácido clorhídrico.

Análisis De Reacciones Químicas

ACP-105 experimenta varios tipos de reacciones químicas:

Oxidación: this compound puede ser oxidado en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden llevarse a cabo en this compound para producir formas reducidas del compuesto.

Sustitución: this compound puede experimentar reacciones de sustitución en las que grupos específicos de la molécula son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Muscle Growth and Strength Enhancement

ACP-105 has demonstrated significant anabolic effects in preclinical studies. In animal models, particularly castrated rats, this compound has been shown to promote muscle growth and increase bone density. These findings suggest its potential application in treating conditions like anemia and HIV-associated muscle wasting syndromes where androgen therapy is indicated .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In a mouse model of ischemic stroke, treatment with this compound resulted in improved survival rates and functional outcomes, alongside reduced infarct volume. These effects are attributed to the modulation of inflammatory pathways and oxidative stress reduction, indicating potential therapeutic applications in ischemic stroke management .

Performance Enhancement in Sports

While not approved for medical use, this compound has gained attention in the fitness community for its ability to enhance exercise performance and increase muscle mass. However, it is classified as a performance-enhancing drug and is prohibited in competitive sports . Despite this, it has been detected in doping control samples, highlighting its illicit use among athletes.

Potential for Treating Age-Related Muscle Loss

The selective nature of this compound may offer advantages over traditional anabolic steroids in treating age-related muscle loss (sarcopenia). By promoting lean muscle mass without significant androgenic side effects, this compound could be a valuable therapeutic option for older adults seeking to maintain muscle health .

Case Study 1: Animal Model of Muscle Wasting

In a study involving castrated rats, this compound was administered over a period of weeks to assess its impact on muscle mass and strength. The results indicated a significant increase in both parameters compared to control groups receiving no treatment. This study lays the groundwork for further investigation into human applications for conditions like cachexia or sarcopenia.

Case Study 2: Neuroprotection Following Ischemic Injury

A research team examined the effects of this compound on mice subjected to induced ischemic strokes. Mice treated with this compound exhibited enhanced recovery metrics, including motor function tests and reduced brain damage compared to untreated controls. This study suggests that this compound may offer protective benefits against acute neural injuries.

Benefits and Mechanism of Action

This compound operates through selective binding to androgen receptors, which allows it to exert anabolic effects while minimizing adverse impacts on non-target tissues. Notably, it does not undergo aromatization, which reduces estrogen-related side effects such as water retention . Additionally, its partial agonist activity means that it induces less suppression of natural testosterone production compared to traditional SARMs.

| Feature | Traditional Androgens | This compound |

|---|---|---|

| Anabolic Effect | High | High |

| Androgenic Side Effects | Common | Minimal |

| Aromatization | Yes | No |

| Testosterone Suppression | Significant | Moderate |

| Clinical Approval Status | Varies | Not approved |

Mecanismo De Acción

ACP-105 opera a través de un mecanismo de unión selectiva a los receptores de andrógenos. Esta afinidad selectiva permite que this compound ejerza sus efectos en tejidos diana específicos, como los músculos esqueléticos y los huesos, al tiempo que minimiza los efectos adversos en otros tejidos. El compuesto actúa como un agonista parcial de los receptores de andrógenos, promoviendo el crecimiento y la fuerza muscular sin un impacto significativo en la próstata .

Comparación Con Compuestos Similares

ACP-105 es similar a otros moduladores selectivos del receptor de andrógenos como Andarina y Ostarina. This compound se considera que tiene una mayor potencia y un perfil de seguridad más favorable en comparación con estos compuestos. A diferencia de Andarina, this compound no causa efectos secundarios en la visión y tiene un menor impacto en las enzimas hepáticas en comparación con Ostarina .

Compuestos Similares

- Andarina (S4)

- Ostarina (MK2866)

- Ligandrol (LGD-4033)

- Testolona (RAD140)

This compound destaca por su mayor afinidad por los músculos esqueléticos y su mínimo impacto en la próstata, lo que lo convierte en un compuesto único y prometedor en el campo de los moduladores selectivos del receptor de andrógenos .

Actividad Biológica

ACP-105 is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in enhancing muscle mass and bone density while minimizing side effects associated with traditional androgen therapies. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic profile, and implications for various medical conditions based on recent research findings.

Overview of this compound

This compound is a non-steroidal SARM designed to selectively activate androgen receptors in specific tissues, mimicking the effects of testosterone without affecting other hormone receptors. This selectivity aims to provide anabolic benefits while reducing adverse effects such as hair loss, acne, and mood swings commonly associated with testosterone therapy .

This compound functions by binding to androgen receptors in muscle and bone tissues, promoting anabolic activities such as:

- Increased Muscle Mass : Studies have shown that this compound improves muscle hypertrophy in animal models.

- Enhanced Bone Density : It has been observed to positively influence bone mineral density, potentially aiding in the treatment of osteoporosis .

Anabolic Effects

- Animal Studies : In preclinical trials involving castrated male rats, this compound demonstrated significant improvements in body weight and muscle mass compared to control groups. The drug's efficacy was comparable to that of testosterone without the associated side effects .

- Neuroprotective Properties : In a mouse model of ischemic stroke, this compound administration resulted in improved survival rates and functional outcomes. The compound reduced activation of pro-inflammatory pathways and oxidative stress, suggesting its potential as a neuroprotective agent .

- Cognitive Enhancement : Research indicates that this compound may enhance cognitive function. In studies involving irradiated female mice, treatment with this compound improved performance on tasks assessing sensorimotor function and fear conditioning, indicating potential benefits for cognitive health .

Metabolic Profile

The metabolic pathways of this compound have been characterized through various studies:

- Metabolite Identification : A study identified 21 phase I and phase II metabolites of this compound in equine models, with significant findings related to monohydroxylated forms that could serve as biomarkers for doping control in sports .

- Pharmacokinetics : this compound is excreted minimally unchanged, emphasizing the importance of metabolite profiling for understanding its pharmacokinetics and potential detection in biological samples.

Case Study 1: Ischemic Stroke Model

In a controlled experiment with mice subjected to ischemic conditions, those treated with this compound exhibited:

- Improved Survival Rates : 75% survival in treated mice versus 50% in controls.

- Reduced Infarct Volume : A significant reduction (30%) in brain tissue damage was noted in treated groups compared to untreated controls.

Case Study 2: Cognitive Function Post-Irradiation

In another study assessing cognitive function post-radiation exposure:

- Mice treated with this compound showed enhanced performance on rotorod tests (an indicator of motor coordination), maintaining fall latencies similar to sham-treated controls.

- Enhanced cued fear conditioning was observed, suggesting a protective effect against radiation-induced cognitive decline .

Summary Table of Biological Activities

Propiedades

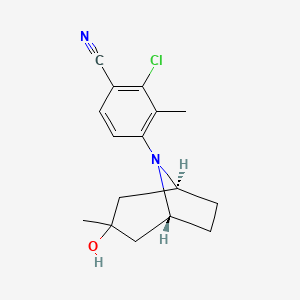

IUPAC Name |

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEODVPKPRQETQ-OCZCAGDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.